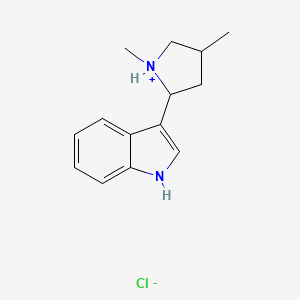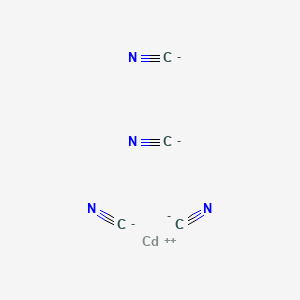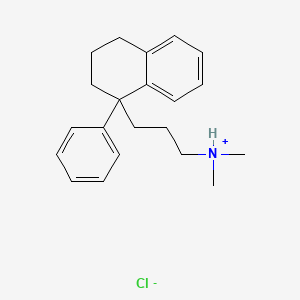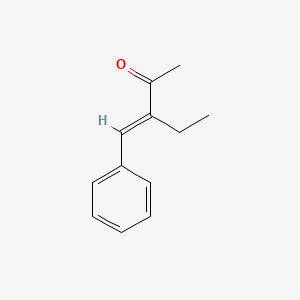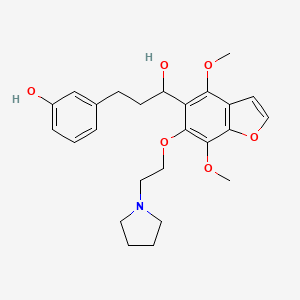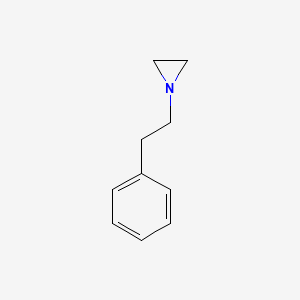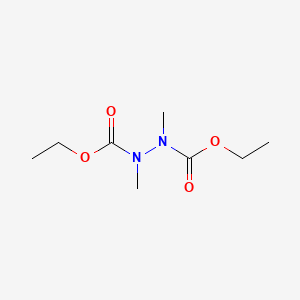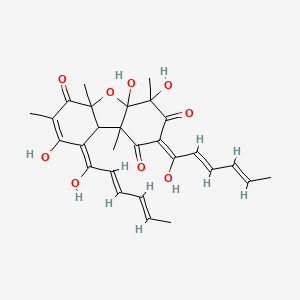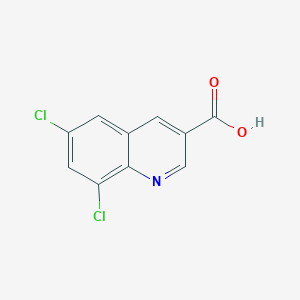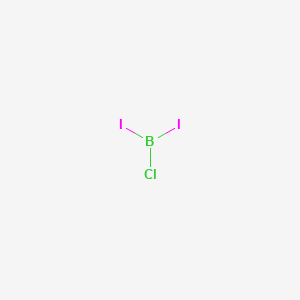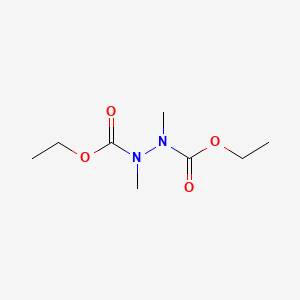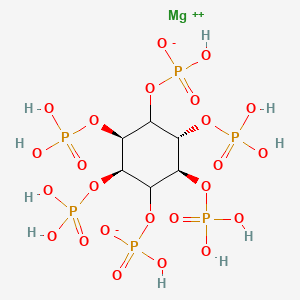
Magnesium fytate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium fytate, also known as magnesium phytate, is a compound formed by the complexation of magnesium ions with phytic acid. Phytic acid, also known as myo-inositol hexakisphosphate, is a naturally occurring substance found in plant seeds. This compound is known for its ability to chelate positively charged ions, making it a significant compound in various biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium fytate can be synthesized by reacting phytic acid with magnesium salts under controlled conditions. The reaction typically involves dissolving phytic acid in water and then adding a magnesium salt, such as magnesium chloride or magnesium sulfate, to the solution. The mixture is then stirred and heated to facilitate the formation of this compound. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity phytic acid and magnesium salts, along with advanced equipment to control reaction parameters. The product is then purified through filtration, washing, and drying to obtain high-quality this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium fytate undergoes several types of chemical reactions, including:
Complexation: This compound can form complexes with other metal ions, such as calcium and zinc, due to its chelating properties.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
Magnesium fytate has a wide range of applications in scientific research, including:
Mécanisme D'action
Magnesium fytate exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the binding of this compound to positively charged ions, forming stable complexes. This mechanism is crucial in various biological processes, such as mineral absorption and enzyme activity regulation . The molecular targets and pathways involved include the inhibition of mineral absorption in the gastrointestinal tract and the modulation of enzyme activities through metal ion chelation .
Comparaison Avec Des Composés Similaires
Magnesium fytate can be compared with other similar compounds, such as:
Calcium fytate: Similar to this compound, calcium fytate is formed by the complexation of calcium ions with phytic acid.
Zinc fytate: Zinc fytate is another similar compound with chelating properties.
This compound is unique due to its higher solubility and its specific interactions with magnesium ions, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
35046-95-8 |
|---|---|
Formule moléculaire |
C6H16MgO24P6 |
Poids moléculaire |
682.32 g/mol |
Nom IUPAC |
magnesium;[(2S,3S,5S,6R)-4-[hydroxy(oxido)phosphoryl]oxy-2,3,5,6-tetraphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H18O24P6.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+2/p-2/t1-,2-,3?,4?,5-,6+;/m1./s1 |
Clé InChI |
IWEDUKDKQUXPLH-NFJZTGFVSA-L |
SMILES isomérique |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2] |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


